![molecular formula C18H20N4O2 B2558752 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide CAS No. 847387-94-4](/img/structure/B2558752.png)

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

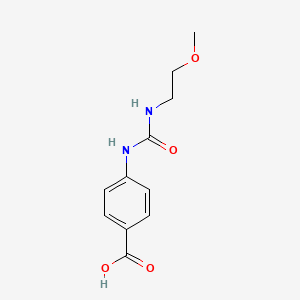

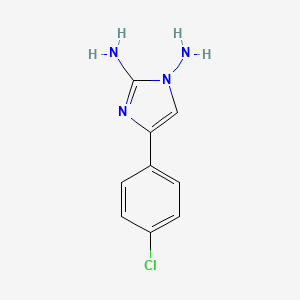

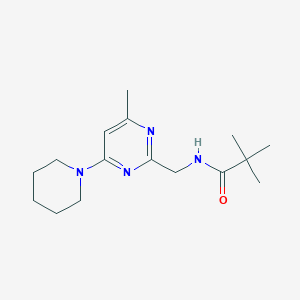

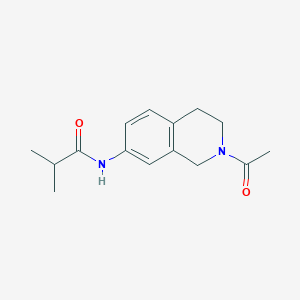

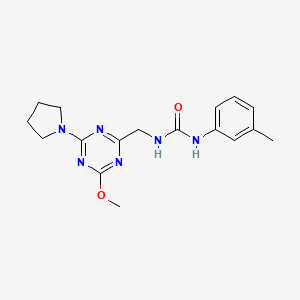

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a novel amide-functionalized imidazo[1,2-a]pyrimidin . The compound is synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .

Synthesis Analysis

The synthesis of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . This method provides mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds . The quantum chemical parameters were calculated by DFT using Gaussian 09W to analyze the corrosion inhibition mechanism of DPIP and OPIP .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” include propargylation, cyclization, and amide functionalization . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV which produced the desired heterocyclic products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” include its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum . The compound is a white powder with a melting point of 242–246°C .

科学的研究の応用

- Significant Structural Component : Imidazo[1,5-a]pyridine, the core structure of this compound, plays a crucial role in many agrochemicals and pharmaceuticals .

- Innovations Reported : Recent innovations include applications in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Testing : The compound has been evaluated for antibacterial and antifungal activity. Researchers measure its effectiveness by assessing the diameters of zones of inhibition .

- Efficient Assembly : Researchers explore efficient strategies, including radical cascade sequences, to assemble cyclic structural scaffolds using relay processes mediated by iminyl radicals .

Agrochemicals and Pharmaceuticals

Materials Science

Antimicrobial Properties

Drug Development

Organic Synthesis

Novel Synthesis Protocol

将来の方向性

The future directions for “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide” could involve further studies on its biological activities and potential applications in medicine. Given the biological activities of imidazo[1,2-a]pyrimidine derivatives , this compound could be a potential candidate for drug development.

作用機序

Biochemical Pathways

Although specific pathways affected by this compound remain undisclosed, we can speculate based on its imidazo[1,2-a]pyrimidine scaffold. Imidazo[1,2-a]pyrimidines have been associated with various biological activities, including anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic effects . These activities suggest potential involvement in neurotransmitter systems, ion channels, or cellular signaling pathways.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Investigating its behavior under different conditions would provide valuable insights.

特性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-18(2,3)16(23)20-13-10-12(6-7-15(13)24-4)14-11-22-9-5-8-19-17(22)21-14/h5-11H,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOMKBKOHIIZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2558680.png)

![2,3-Dihydro-benzo[de]isoquinolin-1-one](/img/structure/B2558681.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2558684.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558685.png)

![Ethyl (1R,3S,4S)-2-[4-(prop-2-enoylamino)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2558688.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558692.png)